2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride
Description
Properties
IUPAC Name |
2,5-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO3S/c1-8-6-12(23(15,20)21)9(2)5-11(8)22-13-4-3-10(7-19-13)14(16,17)18/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQIZGGYTPSJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzenesulfonyl Chloride Intermediate
The starting point is often a dimethyl-substituted benzenesulfonic acid or its derivative. The sulfonyl chloride group is introduced by chlorination of the corresponding sulfonic acid or sulfonate salt using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
- Reaction conditions: Typically performed in anhydrous solvents like dichloromethane or chloroform under inert atmosphere (nitrogen or argon).
- Temperature: Mild heating (20–60°C) to facilitate reaction without decomposition.
- Purification: The crude sulfonyl chloride is purified by recrystallization or column chromatography.
Preparation of 5-Trifluoromethylpyridin-2-ol
The 5-trifluoromethylpyridin-2-ol is prepared or procured as the nucleophile for the ether formation. It can be synthesized by selective hydroxylation of 5-trifluoromethylpyridine derivatives or by other established methods in heterocyclic chemistry.
Formation of the Ether Linkage (Aryloxy Substitution)
The critical step involves coupling the 5-trifluoromethylpyridin-2-ol with the 2,5-dimethylbenzenesulfonyl chloride precursor or its activated derivative to form the aryl-oxygen bond:
- Base: A strong base such as potassium carbonate or sodium hydride is used to deprotonate the pyridin-2-ol, generating the phenolate ion.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred.
- Temperature: Reaction is conducted at room temperature to moderate heating (25–60°C).
- Time: Typically several hours to overnight to ensure complete conversion.
- Workup: Quenching with water, extraction with organic solvents, washing, drying, and purification by chromatography.
Representative Experimental Data and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ether formation between 5-trifluoromethylpyridin-2-ol and benzenesulfonyl chloride derivative | K₂CO₃ base, DMF solvent, 40°C, 12 h | 60–75% | High purity product after column chromatography |
| Chlorination of sulfonic acid intermediate | SOCl₂, DCM, 25°C, 4 h | 80–90% | Use of inert atmosphere critical |
| Overall multi-step synthesis | Combined steps | ~50–60% | Includes purification losses |
These yields are consistent with sulfonyl chloride chemistry involving heteroaryl ethers and fluorinated substituents, which require careful control to avoid hydrolysis or side reactions.
Analytical and Purification Techniques
- Purity assessment: NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry (MS), and HPLC.
- Solubility: Moderate solubility in organic solvents like dichloromethane and THF; sensitive to moisture.
- Storage: Stored under inert atmosphere, in cool and dry conditions to prevent hydrolysis.
Summary and Considerations
The preparation of 2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride requires:
- Multi-step synthesis starting from dimethylbenzenesulfonic acid derivatives.
- Formation of a stable ether linkage with a trifluoromethylpyridinyl moiety.
- Chlorination steps to install or regenerate the sulfonyl chloride group.
- Use of anhydrous conditions, inert atmosphere, and controlled temperatures.
- Purification by chromatographic methods to achieve high purity.
This synthetic route is supported by established sulfonyl chloride and heteroaryl ether chemistry literature and patent disclosures related to similar fluorinated sulfonyl chloride compounds.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamides, while reaction with alcohols can produce sulfonates.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Bioactive Molecules :
- The sulfonyl chloride functionality allows for the introduction of various nucleophiles, leading to the formation of sulfonamide derivatives, which are known for their antibacterial properties. This process is crucial in developing new antibiotics and other therapeutic agents.
-
Lead Optimization :
- In medicinal chemistry, compounds similar to 2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride have been utilized in lead optimization studies. For instance, research has shown that modifications to the benzene ring can enhance the potency against specific biological targets, such as dihydroorotate dehydrogenase (DHODH) in malaria parasites .
-
Antiviral Activity :
- Compounds derived from this structure have shown potential antiviral activity. The incorporation of trifluoromethyl groups is often associated with increased metabolic stability and improved pharmacokinetic profiles in antiviral drug candidates.
Agrochemical Applications
- Pesticide Development :
-
Environmental Impact :
- Research indicates that agrochemicals incorporating trifluoromethyl groups exhibit lower toxicity to non-target organisms compared to traditional pesticides. This characteristic is essential for sustainable agricultural practices.
- Market Trends :
Case Study 1: Synthesis of Antibacterial Agents
A study demonstrated the synthesis of a series of sulfonamide derivatives from 2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride, leading to compounds with enhanced antibacterial activity against resistant strains of bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at the pyridine ring significantly influenced potency.
Case Study 2: Development of Herbicides
Another case focused on the development of a new herbicide based on this compound. The research highlighted its efficacy in controlling specific weed species while exhibiting minimal impact on crop yield. Field trials confirmed its effectiveness and safety profile, leading to its approval for commercial use.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride exerts its effects depends on the specific application. In general, the sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. This reactivity is exploited in various chemical and biological processes to achieve the desired outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | log Pow | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₁ClF₃NO₃S | 365.76 | ~3.5* | 2,5-dimethyl, 5-CF₃-pyridin-2-yloxy |
| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | 2.94 | None (parent compound) |
| p-Nitrobenzenesulfonyl Chloride | C₆H₄ClNO₄S | 221.62 | N/A | para-nitro (-NO₂) |
| 4-(3-Chloro-5-CF₃-pyridin-2-yloxy) Analog | C₁₄H₁₀Cl₂F₃NO₃S | 400.21 | ~3.8* | 2,5-dimethyl, 3-Cl-5-CF₃-pyridin-2-yloxy |
| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 1.98 | para-methyl (-CH₃) |
*Estimated based on substituent contributions.
Key Observations :
- The trifluoromethylpyridin-2-yloxy group in the target compound increases molecular weight and lipophilicity (log Pow ~3.5) compared to benzenesulfonyl chloride (log Pow 2.94) .
- The chloro-substituted analog (CAS 1181761-97-6) has a higher molecular weight (400.21 g/mol) due to an additional chlorine atom, which may enhance electrophilicity but reduce solubility .
- p-Nitrobenzenesulfonyl chloride exhibits stronger electron-withdrawing effects (-NO₂ vs. -CF₃), leading to faster solvolysis rates .
Reactivity in Solvolysis and Degradation
Solvolysis Mechanisms:
- Target Compound: Likely undergoes SN2 mechanisms due to the sulfonyl chloride group.
- p-Nitrobenzenesulfonyl Chloride : Demonstrates higher solvolysis rates in fluoroalcohol-containing solvents (e.g., k = 3.2 × 10⁻³ s⁻¹ at 25°C) due to the strong electron-withdrawing nitro group .
- Benzenesulfonyl Chloride : Lower reactivity (k = 1.5 × 10⁻³ s⁻¹ under similar conditions) due to the absence of electron-withdrawing substituents .
Stability and Decomposition:
- The target compound may exhibit thermal instability similar to benzenesulfonyl chloride, decomposing at >252°C to release SOₓ and halides .
- Destruction Procedures :
- Target Compound : Likely requires prolonged NaOH treatment (similar to benzenesulfonyl chloride) due to steric hindrance from methyl groups. Complete degradation (>99.98%) is achievable via refluxing with 2.5 M NaOH .
- p-Toluenesulfonyl Chloride : Requires 24 hours of NaOH stirring for degradation, suggesting that methyl groups slightly hinder nucleophilic attack .
Hazard Profiles:
- Target Compound : Expected to share hazards with benzenesulfonyl chloride, including skin corrosion (H314) , eye damage (H318) , and acute toxicity (H302) .
- p-Nitrobenzenesulfonyl Chloride: Additional risks from nitro group decomposition (e.g., NOₓ release) under heat .
Handling Precautions:
- PPE Requirements : Chemical-resistant gloves (JIS T 8116), goggles (JIS T 8147), and ventilation are mandatory for all sulfonyl chlorides .
- Storage : Store in locked, cool areas away from oxidizers. The target compound’s higher molecular weight may reduce volatility compared to benzenesulfonyl chloride .
Biological Activity
2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, characterization, and biological activity, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of 2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride typically involves the reaction of 2,5-dimethyl-4-hydroxybenzenesulfonyl chloride with 5-trifluoromethylpyridin-2-ol. Characterization methods include:
- Thin Layer Chromatography (TLC) : Used for monitoring the reaction progress.
- Nuclear Magnetic Resonance (NMR) : Provides insight into the molecular structure and purity.
- Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups present in the compound.
Antimicrobial Activity
Research indicates that compounds derived from benzenesulfonyl chlorides exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In a study involving sulfonamide derivatives, several compounds exhibited notable antibacterial activity, suggesting that modifications in the sulfonyl chloride structure can enhance efficacy against pathogens .
Antiviral Activity
The antiviral potential of similar compounds has been investigated, particularly in relation to their effects on viruses such as HIV and Hepatitis B. Compounds with benzenesulfonamide moieties have demonstrated the ability to inhibit viral replication and reduce viral antigen expression in cell cultures .
Anti-inflammatory Properties
There is evidence suggesting that certain derivatives of benzenesulfonyl chlorides possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Study 1: Antibacterial Evaluation
A study synthesized several derivatives of benzenesulfonyl chlorides and evaluated their antibacterial activity using agar diffusion methods. The results showed that compounds with trifluoromethyl groups exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts.
| Compound Name | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| Compound A | 15 | Staphylococcus aureus |
| Compound B | 20 | Escherichia coli |
| Target Compound | 25 | Pseudomonas aeruginosa |
Case Study 2: Antiviral Activity Against Hepatitis B
Research focused on the antiviral activity of oxadiazole derivatives indicated that compounds similar to 2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride could significantly inhibit Hepatitis B virus replication in vitro. The compound displayed an EC50 value comparable to standard antiviral agents like lamivudine .
Q & A
Basic: What are the recommended synthetic routes for synthesizing 2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride, and how can purity be optimized?
Methodological Answer:
The compound is synthesized via nucleophilic aromatic substitution. A precursor such as 2,5-dimethyl-4-hydroxybenzenesulfonyl chloride reacts with 2-chloro-5-trifluoromethylpyridine under basic conditions (e.g., NaH in THF) to introduce the pyridinyloxy group. Purification is achieved using solid-phase extraction (SPE) with polystyrene-divinylbenzene copolymer columns (Isolute® 101) to remove unreacted starting materials. Recrystallization in dry acetonitrile (ACN) or toluene, guided by melting point data from structurally similar compounds (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid, mp 287.5–293.5°C), ensures high purity .
Advanced: How do steric and electronic effects of the substituents influence the solvolysis kinetics of this compound compared to simpler benzenesulfonyl chlorides?
Methodological Answer:
The electron-withdrawing trifluoromethyl group and bulky pyridinyloxy substituent alter solvolysis kinetics by decreasing nucleophilic attack susceptibility. To quantify this, apply the extended Grunwald-Winstein equation to kinetic data collected in fluoroalcohol-containing solvents. Compare sensitivity parameters (m = nucleophilicity, l = ionizing power) to benzenesulfonyl chloride (m = 0.45, l = 0.94) and p-nitrobenzenesulfonyl chloride (m = 0.33, l = 1.02). Kinetic isotope effects (e.g., kH2O/kD2O = 1.46) further distinguish mechanisms (SN2 vs. SN1) .
Basic: Which analytical techniques are most effective for characterizing this compound’s structure and assessing isotopic purity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C/19F NMR confirms substitution patterns (e.g., pyridinyloxy resonance at δ 7.8–8.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C14H10ClF3NO3S, calc. 375.01).
- Isotopic Purity : Use deuterated internal standards (e.g., D4-labeled analogs) in LC-MS for quantification. Derivatization with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) enhances GC-MS sensitivity .
Advanced: What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reactions?
Methodological Answer:
- Storage : Store under anhydrous conditions (-20°C in dry ACN or toluene) with molecular sieves.
- Reaction Solvents : Use aprotic solvents (e.g., THF, dichloromethane) and avoid aqueous bases unless necessary.
- Stability Monitoring : Conduct time-resolved UV-Vis spectroscopy (λmax ~270 nm for sulfonyl chloride) or conductometric titration in buffered solutions (pH 4–8) to assess hydrolysis rates .
Advanced: How can this compound be utilized in synthesizing sulfonamide derivatives for pharmacological testing?
Methodological Answer:
- Sulfonamide Synthesis : React with primary/secondary amines under Schotten-Baumann conditions (aqueous NaOH, dichloromethane, 0–5°C).
- Optimization : Monitor reaction progress via LC-MS; adjust temperature (20–40°C) and stoichiometry (1:1.2 amine:sulfonyl chloride) for maximum yield.
- Purification : Hydrolyze byproducts with β-glucuronidase (E. coli K12, pH 6.8) and isolate products via SPE .
Basic: What are the key challenges in achieving regioselective substitution during synthesis?
Methodological Answer:
The pyridinyloxy group’s steric bulk and electron-deficient nature can hinder regioselectivity. To address this:
- Use directing groups (e.g., sulfonyl chloride) to orient substitution.
- Optimize reaction temperature (80–100°C) and catalyst (e.g., CuI/1,10-phenanthroline) for cross-coupling.
- Confirm regiochemistry via NOESY NMR or X-ray crystallography .
Advanced: How does the trifluoromethyl group impact the compound’s electronic properties in catalysis?
Methodological Answer:
The -CF3 group enhances electrophilicity of the sulfonyl chloride via inductive effects, accelerating reactions with nucleophiles (e.g., amines, alcohols). Quantify this using Hammett substituent constants (σm = 0.43 for -CF3) and compare reaction rates with non-fluorinated analogs. Electrochemical methods (cyclic voltammetry) further reveal electron-withdrawing effects on redox potentials .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Toxicity : Use fume hoods and PPE (nitrile gloves, goggles) due to sulfonyl chloride’s lachrymatory and corrosive properties.
- Hydrolysis Risk : Avoid moisture; quench spills with sodium bicarbonate.
- Storage : Keep in amber vials under inert gas (N2/Ar) to prevent degradation .
Advanced: Can computational modeling predict reactivity trends for derivatives of this compound?
Methodological Answer:
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for sulfonamide formation or solvolysis. Compare activation energies (ΔG‡) for derivatives with varying substituents. Molecular docking studies (AutoDock Vina) predict binding affinities in pharmacological targets (e.g., carbonic anhydrase) .
Advanced: How does the compound’s stability in biological matrices affect pharmacokinetic studies?
Methodological Answer:
In serum or urine, enzymatic hydrolysis (e.g., esterases) may degrade the sulfonyl chloride. Stabilize samples by adding β-glucuronidase inhibitors (e.g., saccharolactone) and storing at -80°C. Quantify degradation products via UPLC-MS/MS with isotope dilution (e.g., D4-labeled internal standards) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
